molecular formula C9H10ClNO B13650483 1-(2-Amino-4-chlorophenyl)propan-1-one

1-(2-Amino-4-chlorophenyl)propan-1-one

Cat. No.: B13650483
M. Wt: 183.63 g/mol
InChI Key: YABYXAWZGJPZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-chlorophenyl)propan-1-one is a synthetic compound belonging to the class of cathinones, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-chlorophenyl)propan-1-one typically involves the reaction of 2-amino-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent to form the corresponding alcohol, which is then oxidized to the ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-chlorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the amino and chloro groups on the phenyl ring influences its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3

InChI Key

YABYXAWZGJPZLH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.